Phe-his

Description

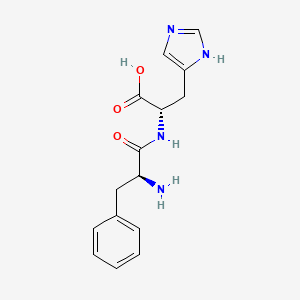

Structure

3D Structure

Properties

CAS No. |

33367-37-2 |

|---|---|

Molecular Formula |

C15H18N4O3 |

Molecular Weight |

302.33 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C15H18N4O3/c16-12(6-10-4-2-1-3-5-10)14(20)19-13(15(21)22)7-11-8-17-9-18-11/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1 |

InChI Key |

OHUXOEXBXPZKPT-STQMWFEESA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N |

Other CAS No. |

33367-37-2 |

physical_description |

Solid |

sequence |

FH |

Synonyms |

His-Phe histidylphenylalanine Phe-His phenylalanylhistidine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenylalanyl Histidine and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Strategies for Phe-His Containing Constructs

Peptide synthesis can be broadly categorized into solid-phase and solution-phase (or liquid-phase) methods. While solution-phase synthesis is often used for shorter peptides (typically less than 10 amino acids) and large-scale production, Solid-Phase Peptide Synthesis (SPPS) has revolutionized the field by enabling the rapid and efficient assembly of longer and more complex peptide sequences. bachem.com

Table 1: Comparison of Peptide Synthesis Technologies

| Synthesis Type | Peptide Length | Primary Use | Benefits | Limitations |

| Liquid-Phase Peptide Synthesis (LPPS) | < 10 amino acids | Large-scale synthesis, functionalized peptides | Moderate excess of reactants, direct HPLC monitoring | Solubility issues for peptides > 10 amino acids, slow process, often requires process development bachem.com |

| Solid-Phase Peptide Synthesis (SPPS) | < 80 amino acids | Functionalized peptides, stepwise approach | Rapid process, platform technology, automatable bachem.comvapourtec.com | High cost, complexity, challenges with "difficult sequences" nih.gov |

SPPS involves anchoring the C-terminus of the growing peptide chain to an insoluble polymer support, typically a resin. bachem.com20.210.105 This allows for the sequential addition of protected amino acids, building the peptide in a C-to-N direction. bachem.com Each synthetic cycle involves:

Cleavage of the α-amino protecting group (e.g., Fmoc or Boc). bachem.com20.210.105

Washing to remove residual cleavage reagents. bachem.com20.210.105

Coupling of the next protected amino acid. bachem.com20.210.105

Washing to eliminate excess reactants and byproducts. bachem.com20.210.105

This iterative process, developed by Merrifield, simplifies purification as excess reagents and byproducts are simply washed away from the insoluble resin-bound peptide. vapourtec.com20.210.105 SPPS is particularly advantageous for synthesizing multi-residue peptides incorporating this compound sequences due to its stepwise and automatable nature, allowing precise control over the amino acid sequence. vapourtec.comrsc.org The use of orthogonal protecting groups, such as Fmoc for α-amino protection and various acid-labile groups for side chains, is critical for successful SPPS, ensuring that only the desired amine reacts at each coupling step. peptide.com

For instance, in the synthesis of peptides containing Phenylalanine, strategies involving side-chain anchoring of phenylalanine to a polymeric support via a triazene (B1217601) linkage have been reported. researchgate.net This approach allows for on-resin cyclization and mild acidic cleavage, yielding products with high purity. researchgate.net

Despite the advancements in SPPS, synthesizing peptides, especially those with complex sequences or structures like those containing Phe and His, presents several challenges. mblintl.com

Common Challenges in Peptide Synthesis:

Sequence Complexity: Long sequences, repetitive motifs, or the presence of hydrophobic amino acids (like Phenylalanine) can lead to aggregation during synthesis, complicating the process and reducing yields. mblintl.comnih.gov Histidine, with its imidazole (B134444) side chain, can also pose challenges due to its potential for side reactions if not adequately protected.

Aggregation: This is a significant issue, particularly with hydrophobic sequences (e.g., those rich in Phenylalanine) or peptides prone to forming secondary structures like α-helices or β-sheets. mblintl.comnih.gov Aggregation can result in incomplete reactions, lower yields, and difficulties in purification. mblintl.com

Purity: Achieving high purity is critical, as impurities can arise from incomplete coupling reactions, side reactions, or peptide degradation. mblintl.com

Racemization: The activation of the carboxylic acid moiety during peptide bond formation can lead to racemization of the C-terminal amino acid, especially in solution-phase synthesis. nih.gov While SPPS generally minimizes racemization, it remains a concern, particularly for certain amino acids.

Solubility Issues: Hydrophobic amino acids limit solubility in conventional solvents, making handling, synthesis, and purification difficult. nih.gov

Optimization Strategies:

Segmented Synthesis: For longer peptides, dividing the sequence into shorter, manageable fragments that are synthesized separately and then coupled together can reduce incomplete synthesis and aggregation. mblintl.com Native Chemical Ligation (NCL) is a powerful fragment-based method for assembling longer peptides (up to 100 amino acids) from unprotected segments, overcoming some limitations of SPPS for very long sequences. nih.govmdpi.com

Modified Amino Acids: Incorporating modified or protected amino acids can prevent unwanted reactions or secondary structure formation. mblintl.com For example, pseudoproline dipeptides can help prevent aggregation. mblintl.com

Optimizing Coupling Conditions: Adjusting coupling reagents (e.g., DCC/HOBt, TBTU), solvents (e.g., DMF, DCM), and reaction times can improve efficiency. mdpi.com The use of microwave irradiation can promote rapid amide couplings and improve yields, especially in aqueous media. nih.govnih.gov

Solubilizing Tags: Adding solubilizing tags or linkers, such as polyethylene (B3416737) glycol (PEG), can enhance the solubility of complex sequences. mblintl.com

High-Quality Reagents and Purification: Starting with high-purity amino acids and reagents and employing techniques like high-performance liquid chromatography (HPLC) for purification are crucial for achieving high purity. mblintl.com

Protecting Group Selection: Orthogonal protecting group strategies are essential. For Histidine, the imidazole side chain typically requires protection (e.g., with Boc or Fmoc-compatible groups) to prevent side reactions during coupling. peptide.com

Design and Chemical Derivatization for Enhanced Functionality

Chemical derivatization of this compound and its analogues is often undertaken to enhance their functionality, stability, or to create mimetics with specific biological activities. This involves modifying termini, incorporating non-natural amino acids, or introducing structural changes.

Termini protection is a common strategy in peptide synthesis to control reactivity and enhance stability. For example, the N-terminus is often protected with groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), and the C-terminus can be protected as an ester or amide. peptide.commdpi.com

The synthesis of N-protected diphenylalanine (Boc-Phe-Phe) has been achieved via liquid-phase synthesis by coupling phenylalanine methyl ester with N-Boc-protected phenylalanine using DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents. mdpi.com Further derivatization, such as coupling Boc-Phe-Phe with 2-amino-6-ethoxybenzothiazole, can yield termini-protected derivatives like Boc-Phe-Phe-Bz, which exhibit novel self-assembly and optical properties. mdpi.com

Table 2: Example of Termini-Protected Phe-Phe Derivative Synthesis

| Reactants | Protecting Groups | Coupling Agents | Product | Yield | Reference |

| Phenylalanine methyl ester, N-Boc-phenylalanine | Boc (N-terminus) | DCC/HOBt | Boc-Phe-Phe | Not specified (good yield for subsequent step) | mdpi.com |

| Boc-Phe-Phe, 2-Amino-6-ethoxybenzothiazole | Boc (N-terminus) | DCC/HOBt | Boc-Phe-Phe-Bz | 68% | mdpi.com |

Phosphinic peptide analogues, characterized by the replacement of a peptide bond with a non-hydrolyzable methylene-phosphoryl fragment (–P(O)(OH)CH₂–), are extensively studied as transition state analogue inhibitors of metalloproteases. eco-vector.comresearchgate.netnih.govresearchgate.net This modification enhances metabolic stability by making the analogue resistant to peptidase degradation. researchgate.net

The synthesis of phosphinic dipeptide analogues typically involves constructing the phosphinic moiety, often through multi-step preparations of individual building blocks that are then combined. researchgate.netresearchgate.net One common approach is the phospha-Michael addition of a suitably N-protected α-amino-H-phosphinic acid or its ester to an acrylate. nih.govmdpi.com For example, the synthesis of a phosphinic structural analogue of the tetrapeptide Met-Glu-γ-His-Phe has been proposed by adding the dipeptide component His-Phe to an adamantyl ester of a phosphinic pseudo-Met-[P]-Glu-peptide. eco-vector.com This involves finding optimal conditions for the interaction of the phosphinic pseudo-anhydride with His-Phe in its free form. eco-vector.com

Detailed characterization, including chromatographic mass spectrometry (MS2) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, ¹H–¹H COSY, ¹H–¹³C HSQC, ¹H–¹³C HMBC), is used to confirm the structure of these complex phosphinic analogues. eco-vector.com

Hydroxyethylene isosteres are non-hydrolyzable peptide bond mimetics often incorporated into peptides to create inhibitors of aspartyl proteases, such as HIV-1 protease and BACE-1. diva-portal.orgresearchgate.net These derivatives mimic the tetrahedral transition state of peptide hydrolysis, leading to potent enzyme inhibition.

Rational design plays a crucial role in the synthesis of these derivatives, often involving fragment-based drug design where heterocyclic fragments are fused to a core pharmacophore. nih.gov For instance, new compounds based on the Lopinavir structure, which contains a Phe-Phe hydroxyethylene scaffold, have been designed as potential SARS-CoV-2 main protease inhibitors. nih.gov The synthesis involves connecting various heterocyclic fragments to the amino group of the Phe-Phe hydroxyethylene core. nih.gov

The synthesis of β-hydroxy-α-amino acid derivatives, including Phenylalanine, can be achieved through various asymmetric synthesis strategies, such as asymmetric aldol (B89426) reactions, alkylation of chiral enolates, or Sharpless asymmetric dihydroxylations. nih.gov For example, an expedient synthesis of enantiomerically pure threo-β-hydroxy-α-amino acid derivatives of phenylalanine involves NBS-mediated radical bromination of N,N-di-tert-butoxycarbonyl protected α-amino acids, followed by treatment with silver nitrate (B79036) to form trans-oxazolidinones, and subsequent cesium carbonate catalyzed hydrolysis. nih.gov

The incorporation of hydroxyethylene motifs can lead to compounds with enhanced stability and specific biological activities, making them valuable in medicinal chemistry. diva-portal.org

Positional and Stereochemical Modification of Phenylalanine and Histidine Residues within Peptides

The precise control of positional and stereochemical configurations of amino acid residues, including Phenylalanine (Phe) and Histidine (His), is paramount in peptide synthesis due to its profound impact on the biological activity and conformational properties of the resulting peptides nih.govrsc.org. Functional D-amino acid-containing peptides are found endogenously and can be generated through non-ribosomal peptide synthesis or post-translational modification nih.gov. Despite their functional importance in biomolecular recognition, identifying amino acid residue isomerization can be challenging with common peptide characterization workflows nih.gov.

Stereochemical modifications, such as the incorporation of D-amino acids into L-homopeptides, can induce conformational changes, including β-turns, and have been shown to improve the yields of certain peptide macrocyclizations rsc.org. For instance, N-methyl amino acids can also influence peptide backbone stereochemistry similar to proline residues and facilitate the introduction of cis-amide bonds rsc.org.

While C-H functionalization strategies have been successfully applied to tryptophan and tyrosine residues, similar approaches for the C-H functionalization of the side chains of histidine and phenylalanine remain an area of active exploration rsc.orgacs.org. This represents a significant challenge for developing novel methodologies to produce synthetically modified His and Phe residues rsc.org.

Incorporation of Non-Proteinogenic Amino Acids in this compound Containing Peptides (e.g., Statine)

The inclusion of non-proteinogenic amino acids into peptide sequences is a powerful strategy to enhance their biological activity, stability, and selectivity by introducing novel structural and functional properties not found in natural amino acids rsc.org. A prominent example is Statine (Sta), a non-proteinogenic amino acid that plays a crucial role in the design of potent protease inhibitors ontosight.aiucl.ac.uk.

Statine is particularly notable for its ability to mimic the transition state of peptide bond hydrolysis, thereby significantly enhancing the inhibitory activity against certain proteases, especially aspartic proteinases like renin and pepsin ontosight.aiucl.ac.uknih.gov. The hydroxyl group on Statine at the 4(S)-amino-3(S)-hydroxyl-6-methyl heptanoic acid residue mimics the transition-state form of the amide carbonyl during peptide hydrolysis ucl.ac.uk. The 3(S) configuration is critical for binding, with a 1000-fold drop in potency observed upon changing to the 3(R) form ucl.ac.uk.

The synthesis and incorporation of Statine and its analogues into peptides, including those containing this compound sequences, have led to the development of highly potent enzyme inhibitors. For instance, analogues of the renin octapeptide substrate have been synthesized where the scissile dipeptide unit is replaced with Statine, transforming the substrate sequence into potent, transition-state analogue, competitive inhibitors of renin nih.gov.

A general and expedient synthesis of all four (2,3)-stereoisomers of 2-substituted statines has been described, with the 2,3-syn and 2,3-anti isomers synthesized via β-ketoester reduction and aldol reactions, respectively acs.org. These statine-containing peptides have demonstrated nanomolar IC50 values for inhibiting porcine pepsin acs.org. For example, a hexapeptide containing Statine, H2N-Phe-Gly-Val-(S,S)-Sta-Ala-Phe-OMe, exhibited a Ki value of less than 1 nM against pepsin nih.gov. The synthesis of statine-based peptidomimetics often involves a stereoselective synthesis of the β-hydroxy-γ-amino acid intermediate, typically derived from L-phenylalanine nih.gov.

The incorporation of Statine can significantly impact the inhibitory potency. For example, the cyclohexylalanyl analogue of Statine, (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA), when incorporated into peptides like N-isovaleryl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-ACHPA-L-leucyl-L-phenylalanyl amide, resulted in subnanomolar inhibitory potency against human kidney renin (Ki = 1.6 x 10^-10 M) nih.gov. This particular inhibitor was 55-76 times more potent against human renin than a comparable Statine-containing inhibitor nih.gov.

The design of such inhibitors often involves a multi-step preparation of individual building blocks, which are then combined mdpi.com. Solid-phase peptide synthesis (SPPS) has been investigated for the synthesis of pepstatin derivatives using O-protected or O-unprotected Statine as a building block, with an O-tert-butyldimethylsilyl (TBS)-protected Statine approach offering an improved synthetic strategy nih.gov.

Intermolecular Interactions and Conformational Dynamics of Phenylalanyl Histidine Systems

Aromatic and Cation-π Interactions within Biomolecular Assemblies

Aromatic interactions, including π-π stacking, cation-π, and CH-π interactions, are fundamental forces governing the stability and dynamics of biological macromolecules. The interplay between Phenylalanine and Histidine in these interactions is particularly noteworthy due to Histidine's ability to switch its protonation state, thereby modulating its interaction profile.

Role of Phenylalanine and Histidine in Cation-π Interactions with Charged Species (e.g., Guanidinium (B1211019) Cations)

Cation-π interactions involve the attractive force between an electron-rich aromatic π-system and an adjacent cation. These interactions are significant, with solution-phase binding energies comparable to hydrogen bonds and salt bridges wikipedia.org. Both Phenylalanine and Histidine can participate in cation-π interactions. Phenylalanine, with its stable aromatic ring, typically acts as the π-system proteopedia.org. Histidine, however, is unique as its imidazole (B134444) side chain can act as either the aromatic π-system (when neutral) or as a cation (when protonated) nih.gov.

Studies involving guanidinium cations (e.g., from Arginine residues) and aromatic amino acids, including Phenylalanine and Histidine, have shown the formation of stable complexes through both hydrogen bonds and cation-π interactions nih.govcore.ac.uk. Theoretical calculations using Density Functional Theory (DFT) methods have revealed that complexes featuring both hydrogen bonds and cation-π interactions are generally more stable than those formed solely by cation-π interactions nih.gov. The optimal geometry for cation-π interactions typically places the cation in van der Waals contact with the aromatic ring, centered on top of the π face wikipedia.org.

Research indicates that the cation-π interactions between protonated amino acids (such as Arg, Lys, and His) and aromatic amino acids (Phe, Tyr, Trp, and His) are considerably stronger, ranging from 2.5 to 5 times more potent than typical hydrogen bonds. These interactions are also less affected by solvent and pH compared to salt bridge interactions plos.org.

pH-Dependent Modulations of Histidine's π-π, Cation-π, and CH-π Interactions with Aromatic (Phe, Tyr, Trp) and Basic (Lys, Arg) Residues

Histidine's versatility stems from its imidazole side chain, which has a pK value (approximately 6.3 for an isolated free residue) within the physiological pH range, allowing it to exist in both neutral (His) and positively charged (His) states nih.govweizmann.ac.il. This protonation state significantly influences the nature and strength of its interactions.

π-π Interactions: At higher pH values (pH > pK + 1), where Histidine is predominantly neutral (His), it can engage in aromatic π-π stacking interactions with other aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan nih.govresearchgate.net. The π-π stacking interactions between neutral Histidine and aromatic amino acids (Phe, Tyr, Trp) typically range from -3.0 to -4.0 kcal/mol in proteins, which is significantly stronger than van der Waals energies researchgate.netd-nb.inforesearchgate.net.

Cation-π Interactions: Histidine's role in cation-π interactions is particularly dynamic.

At low pH (pH < pK - 1), when Histidine is protonated (His), it acts as a cation and can interact with π-systems, including Phenylalanine, Tyrosine, Tryptophan, or even another neutral Histidine residue nih.gov. The affinity of protonated Histidine for aromatic residues via cation-π interactions is greater than that of neutral Histidine for either cationic residues (also via cation-π interactions) or aromatic residues (via π-π interactions) nih.govresearchgate.netacs.org. For instance, the average binding energies for His-Phe, His-Tyr, and His-Trp pairs have been reported as -4.1, -4.5, and -5.6 kcal/mol, respectively, which are more attractive than their Phe-X counterparts nih.gov.

At high pH (pH > pK + 1), where Histidine is uncharged (His), it can serve as a π-system and interact with charged residues such as Lysine (B10760008) and Arginine nih.gov. However, when neutral, Histidine's cation-π interactions with organic cations (like Lys and Arg) are attractive, but when protonated (His), these interactions can become repulsive d-nb.inforesearchgate.net.

Around the pK (pH ≈ pK), where both charged and neutral Histidine residues coexist, cation-π interactions can form between two Histidine residues in different protonation states (e.g., between an imidazole group and an imidazolium (B1220033) ion) nih.gov.

CH-π Interactions: Histidine also frequently participates in CH-π interactions researchgate.netacs.orgnih.gov. The stability of these interactions, along with hydrogen bonding involving Histidine, can be pH-dependent acs.orgnih.gov.

The pH-dependent protonation state of Histidine can lead to significant conformational changes in proteins. For example, in some self-assembling peptides, lowering the pH induces Histidine protonation, disrupting existing interactions (like Histidine-Serine H-bonds and Histidine-aromatic packing) and triggering a transition to an extended β-sheet conformation researchgate.net.

The following table summarizes the pH-dependent interaction profiles of Histidine:

| Interaction Type | Histidine Protonation State | pH Range (approx.) | Interacting Partner | Interaction Characteristics | Binding Energy (kcal/mol) |

| π-π Stacking | Neutral (His) | High pH (> pK+1) | Phe, Tyr, Trp, His | Aromatic stacking | -3.0 to -4.0 (His-Aromatic) researchgate.netd-nb.inforesearchgate.net |

| Cation-π | Protonated (His) | Low pH (< pK-1) | Phe, Tyr, Trp, His | Histidine as cation, aromatic as π-system | -4.1 (His-Phe), -4.5 (His-Tyr), -5.6 (His-Trp) nih.gov |

| Cation-π | Neutral (His) | High pH (> pK+1) | Lys, Arg, His | Histidine as π-system, basic residue as cation | Attractive (His-Lys/Arg) d-nb.inforesearchgate.net |

| CH-π | Both (His, His) | Broad pH range | Aromatic residues | Stabilizing interactions | - researchgate.netacs.orgnih.gov |

Significance of Aromatic Stacking within Enzyme Active Sites Involving Phenylalanine and Histidine (e.g., dUTPase)

Aromatic stacking interactions within enzyme active sites, often involving Phenylalanine and Histidine, are critical for molecular recognition and catalysis. These interactions can stabilize transition states, thereby promoting reaction rates.

In dUTPase (deoxyuridine triphosphatase), a ubiquitous enzyme that hydrolyzes dUTP to dUMP and pyrophosphate, a conserved aromatic residue in its active site is stacked over the uracil (B121893) ring of the substrate nih.govpnas.org. This aromatic stacking interaction significantly contributes to the stabilization of the associative type transition state during nucleotide hydrolysis nih.govresearchgate.net. While Phenylalanine is frequently found at this critical position in human dUTPase, Histidine can also occupy this site in dUTPases from other species, such as Mycobacterium tuberculosis nih.gov.

The presence of a conserved His-Phe couple in motif IV of previously characterized dimeric dUTPases is known to sandwich the deoxyribose moiety, preventing ribose access due to clashes with the His and Phe rings plos.org. Histidine, in this context, is also proposed to be responsible for specificity towards uracil plos.org. The loss of this aromatic interaction, for example, by mutation of the aromatic residue, results in decreased steady-state dUTPase activity nih.gov. This highlights the crucial catalytic role of these aromatic stacking interactions, even when the aromatic moiety (uracil) is relatively distant from the hydrolysis site at the alpha-phosphate group researchgate.net.

Specific Molecular Recognition Phenomena

Beyond their roles in general protein structure, Phenylalanine and Histidine are involved in highly specific molecular recognition events, interacting with diverse chemical entities and material surfaces.

Interactions of Phenylalanine and Histidine with Inorganic Material Surfaces (e.g., TiO Rutile Surface)

The interactions of amino acids with inorganic material surfaces are crucial for understanding biomaterial interfaces, protein adsorption, and photocatalysis. Phenylalanine and Histidine have been studied for their adsorption behavior on Titanium Dioxide (TiO) surfaces, particularly the rutile (110) surface.

Computational studies on the adsorption of various amino acids, including Phenylalanine and Histidine, on the TiO(110) rutile surface indicate that the most stable adsorption mode involves a bidentate (O,O) binding with surface undercoordinated Ti atoms, primarily through the carboxylic group rsc.org. Both deprotonated and zwitterionic forms of amino acids are generally more stable upon adsorption compared to their canonical forms rsc.org.

For Histidine, detailed analysis of its adsorption on 5 nm TiO nanoparticle surfaces reveals that both the imidazole side chain and the amine group interact with the nanoparticle surface acs.org. This adsorption is reversible and, at physiological pH (pH 7.4), does not significantly alter the surface charge or aggregation behavior of the TiO nanoparticles acs.org.

In studies investigating the photocatalytic decomposition of amino acids on TiO surfaces, the decomposition rates for Phenylalanine and Histidine, among others, increased with a shift in the isoelectric point (IEP) of TiO to a lower pH upon adsorption acs.orgnih.gov. This suggests that the basic terminal -OH groups on the TiO surface serve as effective adsorption and photocatalytic sites for these amino acids acs.orgnih.gov. Amino acids like Histidine, which contain -NH in their side chain, are considered to interact more preferably with these basic terminal -OH groups and are more susceptible to photocatalytic oxidation acs.orgnih.gov. Phenylalanine, on the other hand, showed a slower decomposition rate compared to Histidine, Tryptophan, Asparagine, and Serine acs.orgnih.gov.

The following table summarizes the adsorption and decomposition characteristics of Phenylalanine and Histidine on TiO surfaces:

| Amino Acid | Adsorption Mode (TiO Rutile (110)) | Interacting Groups (Histidine on TiO nanoparticles) | pH Effect on TiO IEP upon Adsorption | Photocatalytic Decomposition Rate (Relative) |

| Phenylalanine | Bidentate (O,O) binding via carboxylic group; prefers deprotonated/zwitterionic forms rsc.org | - | Shifts to lower pH acs.orgnih.gov | Lower than His, Trp, Asn, Ser acs.orgnih.gov |

| Histidine | Bidentate (O,O) binding via carboxylic group; prefers deprotonated/zwitterionic forms rsc.org | Imidazole side chain, Amine group acs.org | Shifts to lower pH acs.orgnih.gov | Higher than Phe, Ala, Asp, Trp, Asn acs.orgnih.gov |

Conformational Determinants and Structural Transitions

Influence of Phenylalanine/Histidine Substitutions on Protein Conformational Stability and Catalytic Activity

Substitutions involving phenylalanine and histidine residues can profoundly impact the conformational stability and catalytic activity of proteins. The precise effect depends on the residue's location within the protein structure and the nature of the substituting amino acid.

Phenylalanine Substitutions: Phenylalanine, an aromatic amino acid, plays vital roles in protein structure and function, often contributing to hydrophobic cores and aromatic interactions. For instance, the essentiality of a buried phenylalanine (F26) in the psychrophilic Arctic bacterium Sphingomonas sp. thioredoxin (SpTrx) for maintaining its active-site conformation and structural stability has been demonstrated. Substitutions of F26 with tyrosine (F26Y), tryptophan (F26W), or alanine (B10760859) (F26A) resulted in structural instability, reduced protein disulfide reduction activity, and lower catalytic rates of SpTR against these mutants plos.org. The F26Y and F26W mutants showed conformational changes affecting their active conformation, leading to decreased catalytic rates plos.org.

Another study involving the PvuII restriction endonuclease showed that incorporating fluorine-substituted phenylalanines (o-, m-, and p-fluorophenylalanines) could subtly alter enzyme activity and conformational stability. While m-fluoro-Phe-PvuII endonuclease exhibited similar conformational stability to the native enzyme, it displayed a reproducible twofold higher average specific activity nih.gov. Conversely, moving the fluorine atom from the meta- to the para-position resulted in a fourfold decrease in specific activity and a 1.5 kcal/mol decrease in conformational stability nih.gov. These findings suggest that even subtle changes in phenylalanine's electronic properties can influence enzyme conformation and catalytic behavior nih.gov.

The accumulation of phenylalanine, as seen in phenylketonuria (PKU), can lead to its self-aggregation into amyloid-like fibrils, which possess the ability to cross-seed and induce aggregation in other proteins, converting native protein structures into β-sheet assemblies acs.orgnih.gov. This highlights how an excess of phenylalanine can disrupt normal protein conformation and lead to pathological aggregation nih.gov. Furthermore, mutations in phenylalanine hydroxylase (PheH), such as the R68S substitution, can convert the enzyme to a constitutively active form but significantly reduce its stability, leading to PKU nih.gov. This substitution disrupts the interface between the catalytic and regulatory domains, shifting the enzyme towards an activated conformation but making it more susceptible to proteolysis nih.gov.

Histidine Substitutions: Histidine is unique among amino acids due to its imidazole side chain, which can be protonated at physiological pH, allowing it to participate in diverse biomolecular interactions, including electrostatic, π-π, and CH-π interactions acs.org. This versatility makes histidine a frequent participant in enzyme catalytic sites tandfonline.com.

For example, in human topoisomerase I, the highly conserved Histidine (His632) plays a critical role in catalysis by stabilizing the pentavalent transition state through hydrogen bonding to nonbridging oxygens of the scissile phosphate (B84403) nih.gov. Mutations of His632 to glutamine or asparagine reduced relaxation and single-turnover cleavage activity by approximately 100-fold, while mutations to alanine or tryptophan reduced activity by about four orders of magnitude nih.gov. These effects were not due to changes in substrate binding affinity but rather to the inability to stabilize the transition state nih.gov.

Inorganic pyrophosphatase from Thermophilic bacterium PS-3 also demonstrates the importance of histidine residues. Replacing His-125 with alanine decreased the enzyme's activity to one-fifth and altered its conformation nih.gov. Histidine residues (His-118 and His-125) were found to be crucial for both trimer-trimer interaction and structural integrity, which are necessary for the enzyme's thermostability nih.gov.

Even the attachment of polyhistidine tags, commonly used for protein purification, can influence protein dynamics and stability, sometimes altering enzyme kinetics and protein folding researchgate.net. This underscores the sensitive role of histidine residues in maintaining protein structure and function.

Table 1: Impact of Phenylalanine and Histidine Substitutions on Protein Properties

| Amino Acid Substituted | Protein/Enzyme | Substitution Type | Effect on Conformational Stability | Effect on Catalytic Activity | Key Interaction/Mechanism | Source |

| Phenylalanine (F26) | SpTrx | F26Y, F26W, F26A | Decreased | Reduced | Active-site conformation, structural integrity | plos.org |

| Phenylalanine | PvuII endonuclease | Fluoro-Phe | Varied (m-Phe similar, p-Phe decreased) | Varied (m-Phe ↑, p-Phe ↓) | Subtle conformational changes | nih.gov |

| Phenylalanine (R68) | Phenylalanine Hydroxylase (PheH) | R68S | Decreased | Constitutively active | Disruption of catalytic-regulatory domain interface | nih.gov |

| Histidine (His632) | Human Topoisomerase I | H632Q, H632N, H632A, H632W | N/A (primary effect on catalysis) | Reduced (100-fold to 4 orders of magnitude) | Transition state stabilization via H-bonding | nih.gov |

| Histidine (His125) | Inorganic Pyrophosphatase | H125A | Altered | Decreased (to one-fifth) | Trimer-trimer interaction, structural integrity | nih.gov |

| Histidine (His-tag) | Myoglobin | N/A | Altered (pH/salt dependent) | Altered | Protein dynamics, folding | researchgate.net |

Structural Basis for Self-Assembly of Phenylalanine-Based Peptides and Nanomaterial Formation

The self-assembly of phenylalanine-based peptides into ordered nanostructures is a well-studied phenomenon, driven by specific non-covalent intermolecular interactions. This process is crucial for understanding both pathological amyloid formation and the design of novel nanomaterials.

Driving Forces and Mechanisms: The self-assembly of amino acids and short peptides, particularly those containing aromatic residues like phenylalanine, is a fundamental process in the formation of complex biomolecular structures and nanomaterials mdpi.comnih.gov. Key non-covalent interactions mediating this process include hydrophobic interactions, aromatic π-π stacking, electrostatic interactions, van der Waals forces, and hydrogen bonding nih.govrsc.orgacs.org. These interactions facilitate the organization of chaotic molecular units into ordered structures nih.gov.

Phenylalanine and Diphenylalanine (FF) Self-Assembly: Single phenylalanine (Phe) molecules can self-assemble into nanofibrils and nanotubes, challenging the traditional view that a peptide backbone is a prerequisite for such ordered structures mdpi.comrsc.orgacs.orgcam.ac.ukresearchgate.net. This aggregation propensity increases with peptide size, with triphenylalanine (Phe3) showing higher aggregation propensity than diphenylalanine (Phe2) or single phenylalanine cam.ac.uk. The self-assembly of L-phenylalanine can lead to fluorescence-enhanced aggregates, with their formation driven by π-π stacking and hydrogen bonding interactions, resulting in a substantial increase in fluorescence intensity via aggregation-induced emission (AIE) acs.org. Morphological studies have revealed the formation of unique stacked sheet-like structures, distinct from typical fibrillar assemblies acs.org.

Diphenylalanine (L-Phe-L-Phe, FF) is a widely recognized core motif that readily forms tubular structures with high persistence length, mediated primarily through hydrogen bonding and π-π stacking of its aromatic residues nih.govresearchgate.net. Molecular dynamics simulations have shown that FF dipeptides form spiral nanotubes of different chiralities researchgate.net.

Triphenylalanine (FFF) and Beyond: Triphenylalanine (FFF) peptides exhibit distinct self-assembly behaviors compared to diphenylalanine. FFF peptides spontaneously assemble into solid nanometer-sized nanospheres and nanorods with substantial β-sheet content, differing from the hollow nanovesicles and nanotubes formed by FF-based peptides researchgate.netrsc.org. The assembly mechanism for FFF nanostructures does not typically involve intermediate bilayers, unlike the water-filled FF nanovesicles and nanotubes rsc.org. In FFF nanostructures, peptides are predominantly anti-parallel-aligned, forming larger β-sheet-like structures rsc.org. The self-assembly of both FF and FFF peptides is largely driven by side chain-side chain (SC-SC) aromatic stacking interactions, but main chain-main chain (MC-MC) interactions also play a significant role in shaping the fine structures of the assemblies rsc.org.

Co-assembly of Phenylalanine and Histidine: Beyond homo-peptide assembly, phenylalanine can also co-assemble with other amino acids. Notably, the co-assembly of L-histidine (L-His) and L-phenylalanine (L-Phe) has been shown to produce single crystals and a 3D network with nanocavities nih.gov. This co-assembly is stabilized by hydrogen bonding between the nitrogen of L-His and the N-H group of L-Phe and is entropically driven, indicating a high affinity between these two amino acids nih.gov. Molecular dynamics simulations have also been used to investigate the conformational properties and interactions of free aromatic amino acids like phenylalanine with proteins, showing their potential to influence protein conformations researchgate.net. The interaction between histidine and phenylalanine can involve NH···π hydrogen bonds, where the NH of the imidazole ring interacts with the π-system of the benzene (B151609) ring researchgate.netacs.org.

Table 2: Characteristics of Phenylalanine-Based Self-Assembled Nanostructures

| Peptide/Amino Acid | Primary Driving Forces | Resulting Nanostructure Morphology | Key Structural Features | Notes | Source |

| Phenylalanine (Phe) | π-π stacking, H-bonding, hydrophobic, electrostatic | Nanofibrils, nanotubes, stacked sheet-like aggregates | Amyloid-like, β-sheet content, AIE | Can cross-seed protein aggregation | acs.orgnih.govmdpi.comrsc.orgacs.org |

| Diphenylalanine (FF) | H-bonding, π-π stacking | Tubular structures, nanotubes | High persistence length, spiral nanotubes | Key motif for amyloid fibrils | nih.govresearchgate.netresearchgate.net |

| Triphenylalanine (FFF) | SC-SC aromatic stacking, MC-MC interactions | Solid nanospheres, nanorods, plate-like nanostructures | Substantial β-sheet content (predominantly anti-parallel) | Different assembly mechanism than FF | researchgate.netrsc.org |

| L-His + L-Phe | H-bonding, entropy | Single crystals, 3D network with nanocavities | Intermolecular H-bonding between His-N and Phe-NH | Co-assembly; high affinity | nih.gov |

Biological Activities and Mechanistic Elucidation of Phenylalanyl Histidine Peptides

Enzymatic Modulation and Inhibition Mechanisms

Peptides incorporating phenylalanine and histidine sequences have been shown to modulate the activity of several key enzymes, often acting as inhibitors. Their efficacy stems from specific structural interactions within enzyme active sites.

Angiotensin Converting Enzyme (ACE) Inhibition by L-Phenylalanyl-D-Histidyl-L-Leucine and Related Peptides

L-Phenylalanyl-D-Histidyl-L-Leucine (L-Phe-D-His-L-Leu), a tripeptide, has demonstrated potent inhibitory activity against Angiotensin Converting Enzyme (ACE). ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a crucial role in blood pressure regulation by converting angiotensin I into the potent vasoconstrictor angiotensin II onlinescientificresearch.comnih.gov.

Studies have shown that L-Phe-D-His-L-Leu effectively inhibits ACE activity in a dose-dependent and competitive manner, with an IC50 value of 53.32 ± 0.13 nmol/L fishersci.be. The direct interaction between L-Phe-D-His-L-Leu and ACE has been confirmed through fluorescence spectra and circular dichroism data fishersci.be. Furthermore, molecular docking studies reveal strong interactions between L-Phe-D-His-L-Leu and critical amino acid residues within the ACE active site fishersci.be. The strategic incorporation of D-amino acids, such as D-Histidine in this tripeptide, is considered a valuable approach in the development of antihypertensive drugs, as it can enhance resistance to proteolytic degradation and improve binding specificity fishersci.be. ACE inhibitory peptides commonly feature hydrophobic amino acid residues at their C-terminal positions, which are crucial for interactions with the S1, S1′, and S2′ subsites of ACE onlinescientificresearch.com.

Table 1: ACE Inhibitory Activity of L-Phenylalanyl-D-Histidyl-L-Leucine

| Peptide | IC50 (nmol/L) | Inhibition Type | Interaction Confirmation |

| L-Phe-D-His-L-Leu | 53.32 ± 0.13 | Competitive | Fluorescence, Circular Dichroism, Molecular Docking fishersci.be |

Xanthine (B1682287) Oxidase (XO) Inhibitory Mechanisms Involving Phenylalanine and Histidine

Peptides containing phenylalanine have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme involved in uric acid production. Notably, the dipeptide Phe-His exhibits significant XO inhibitory activity with an IC50 of 25.7 mM.

Molecular docking analyses have shed light on the inhibitory mechanism, indicating that two hydrogen bonds and a π-π stacking interaction with Phe-914 in XO are critical for the binding of XO-peptide inhibitors. Peptides rich in cyclic amino acids, including tryptophan, phenylalanine, and histidine, demonstrate substantial potential for reducing uric acid levels through XO inhibition. Phenylalanine, with its aromatic benzene (B151609) ring, contributes significantly to XO inhibition, engaging in π-π stacking interactions with key XO residues such as Phe914, Phe1009, and Phe775. While other aromatic amino acids like tryptophan and tyrosine also possess C6 structures, their precise modes of XO inhibition may vary, with some tryptophan-containing dipeptides acting as non-competitive inhibitors.

Table 2: Xanthine Oxidase Inhibitory Activity of this compound

| Peptide | IC50 (mM) | Key Interaction |

| This compound | 25.7 | Hydrogen bonds, π-π stacking with Phe-914 |

Regulation of Histone Lysine (B10760008) Methyltransferases Product Specificity via Phenylalanine/Tyrosine Switches

Phenylalanine and tyrosine residues play a critical role in regulating the product specificity of SET domain protein lysine methyltransferases (PKMTs). These enzymes are essential for controlling gene expression and chromatin organization through the mono-, di-, or trimethylation of lysine residues on histone proteins.

A highly conserved "Phe/Tyr switch" within the active sites of PKMTs dictates their methylation outcomes. Investigations into the histone H4 Lys-20 (H4K20) methyltransferase SET8 have revealed that a phenylalanine substitution (Y334F mutant) can alter its specificity from a monomethyltransferase to a dimethyltransferase. This change is attributed to the phenylalanine substitution attenuating hydrogen bonding to a structurally conserved water molecule in the active site, thereby facilitating its dissociation. The resultant increase in space allows the monomethyllysyl side chain to adopt a conformation conducive to dimethylation and accommodates the bulkier dimethyl epsilon-ammonium product. This mechanism underscores how the Phe/Tyr switch modulates product specificity by influencing the affinity of an active-site water molecule necessary for multiple lysine methylations. Similarly, engineered variants of SETD3 methyltransferase, incorporating a phenylalanine substitution (N255F) alongside another mutation (W273A), demonstrated a switch in target specificity from histidine to lysine methylation, showing a 13-fold preference for lysine. This highlights the profound impact of aromatic residues on defining the target amino acid specificity of SET enzymes.

Modulatory Effects on Aspartic Proteases by Peptides Containing this compound Sequences

Information regarding the direct modulatory effects of peptides specifically containing this compound sequences on aspartic proteases was not explicitly found in the provided search results. While aspartic proteases are a class of enzymes, the specific interaction and mechanistic details involving this compound containing peptides were not detailed.

Catalytic Contribution of Aromatic Residues (Phe, His) in Nucleotide Hydrolase Reactions

Aromatic amino acid residues, including phenylalanine (Phe) and histidine (His), are frequently found within the active sites of enzymes that catalyze nucleotide hydrolysis. Their primary function in these enzymes is often related to substrate binding, as observed in various families of nucleotide hydrolases, such as ABC transporters, kinesins, and kinases.

A significant catalytic contribution arises from conserved aromatic stacking interactions between the enzyme and its nucleotide substrate. For instance, in dUTPase, such an interaction substantially stabilizes the associative type transition state during nucleotide hydrolysis. This effect is notable even when the aromatic moiety of the nucleotide (e.g., uracil) is spatially distant from the alpha-phosphate group, which is the actual site of hydrolysis. The widespread presence of similar aromatic interactions across numerous nucleotide hydrolyzing enzymes, including most families of ATPases, suggests that this phenomenon is a general component of enzymatic catalysis in phosphate (B84403) ester hydrolysis. The stacking energy between nucleobases and aromatic amino acids typically follows an increasing trend: Phe < His ≈ Tyr < Trp, with purines generally exhibiting stronger stacking energies compared to pyrimidines.

Cellular and Physiological Roles

The dipeptide Phenylalanyl-Histidine, along with peptides incorporating this compound sequences, contributes to various cellular and physiological processes primarily through their enzymatic modulation capabilities. While the direct cellular and physiological roles of the isolated this compound dipeptide are often intertwined with its enzymatic interactions, certain broader implications have been observed.

As demonstrated by its xanthine oxidase inhibitory activity, this compound contributes to potential anti-hyperuricemic effects, suggesting a role in regulating uric acid metabolism. Furthermore, the tripeptide L-Phe-D-His-L-Leu, which contains a this compound-Leu sequence, has exhibited significant antihypertensive effects in animal models. Its administration led to a decrease in blood pressure, a reduction in circulating Angiotensin II levels, and a mitigation of fibrosis in cardiac and renal tissues fishersci.be. These findings underscore a physiological role for such peptides in cardiovascular regulation. The presence of phenylalanine and histidine in various bioactive peptides derived from food sources further highlights their importance as functional ingredients with potential health benefits, particularly in the management of conditions like hyperuricemia, due to their established enzyme inhibitory properties.

Computational Studies in Phenylalanyl Histidine Systems

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum Mechanical (QM) and Density Functional Theory (DFT) calculations are fundamental tools for investigating the electronic structure, energetics, and geometries of molecular systems, including amino acid interactions.

QM calculations are utilized to re-evaluate the geometry and energetics of various non-covalent interactions, such as π-π, cation-π, and CH-π interactions, which are crucial for aromatic amino acids like Phenylalanine and Histidine nih.gov. Studies on His-Phe pairs in proteins have revealed a variety of geometries with differing stabilities, with stacked (π-π) or CH-π interactions consistently identified as the most stable, irrespective of Histidine's protonation state acs.org.

Theoretical investigations into the interaction of aromatic amino acids (Phenylalanine, Histidine, Tyrosine, and Tryptophan) with materials like graphene and single-walled carbon nanotubes, employing DFT and Møller-Plesset second-order perturbation theory (MP2), indicate that the aromatic rings prefer a parallel orientation relative to the substrate plane, characteristic of weak π-π interactions aip.orgresearchgate.net. The binding strength observed for these amino acids on graphene follows a specific trend: Histidine < Phenylalanine < Tyrosine < Tryptophan. This trend correlates directly with the polarizability of the aromatic motifs of these amino acids aip.orgresearchgate.net.

For instance, the calculated interaction energies for histidine and phenylalanine with graphene highlight this trend:

| Amino Acid | Interaction Energy with Graphene (eV) |

| Histidine | 0.55 |

| Phenylalanine | 0.61 |

Note: Data extracted from aip.org.

Furthermore, DFT calculations have been applied to investigate the conformational preferences of the cyclic dipeptide cyclo(His-Phe), predicting that the boat conformation is energetically more stable than the planar conformation. These studies also facilitated the identification of energetically favorable dimeric structures of cyclo(His-Phe) researchgate.netistanbul.edu.tr.

Histidine presents a unique challenge in computational modeling due to its imidazole (B134444) side chain, which can exist in both neutral (His) and positively charged (His) states. This versatility, stemming from its pK value (approximately 6.3 for an isolated free residue) falling within the physiological pH range, significantly influences its electrostatic and short-range interactions, including cation-π and π-π interactions acs.orgweizmann.ac.ilnih.govacs.org.

Computational tools, such as empirical pK predictors, quantum mechanical (QM)-based approaches (e.g., QM cluster, ONIOM), molecular dynamics (MD), and hybrid QM/molecular mechanical (QM/MM) MD, are crucial for accurately assigning these protonation states acs.org. QM methods can directly calculate the minimum geometry and energy in situ, thereby aiding in the identification of the most probable protonation state of Histidine within a given environment iucr.org. The protonation state of Histidine directly determines the nature of interactions it can engage in (e.g., electrostatic, cation-π, hydrogen bonding, or π-π) and its functional role (e.g., as a cation or hydrogen donor when His, or as a hydrogen acceptor or π-system when His) weizmann.ac.ilacs.org.

Recent studies have shown that interactions involving the neutral His state are particularly critical for accurate modeling at high pH, as they significantly influence the compaction of Histidine-rich intrinsically disordered proteins (IDPs) through His-His and His-Arg interactions weizmann.ac.ilnih.govacs.org. The development of continuous constant pH molecular dynamics (CPHMD) methods has further advanced the field by enabling the direct coupling of solution pH conditions into MD simulations, allowing the protonation states of ionizable side chains to fluctuate dynamically in response to pH and the local conformational state of the polypeptide ub.edupnas.org. This dynamic modeling is essential for exploring pH-coupled protein folding processes where traditional fixed-protonation-state approaches may be inadequate pnas.org.

Theoretical studies, predominantly employing DFT and first-principles calculations, are instrumental in understanding the adsorption mechanisms of amino acids on various material surfaces. These investigations are critical for applications such as biosensor development and the design of functionalized biomedical materials mdpi.comchemrxiv.orgconicet.gov.arresearchgate.netconicet.gov.aracs.orgcambridge.org.

The adsorption mechanisms are complex, often influenced by factors such as charge differences between the amino acid functional groups and the surface, as well as electron transfer processes mdpi.commdpi.com. For instance, DFT studies on histidine adsorption on graphene have demonstrated strong physisorption, particularly when van der Waals forces are explicitly considered in the calculations conicet.gov.arresearchgate.netconicet.gov.ar. These studies also highlight that the presence of the complete amino acid (including carboxyl and amino groups) significantly affects charge transfer and adsorption energy compared to the imidazole ring alone. For example, the adsorption energy for complete histidine on graphene was found to be 1.58 eV, which is notably higher than the 0.85 eV observed for the imidazole ring alone conicet.gov.ar.

| Adsorbate on Graphene | Adsorption Energy (eV) |

| Histidine | 1.58 |

| Imidazole Ring | 0.85 |

Note: Data extracted from conicet.gov.ar.

Beyond graphene, the adsorption of amino acids like histidine, cysteine, serine, and tryptophan on zinc oxide (ZnO) surfaces has been investigated, revealing that histidine's interaction with zinc ions is highly specific acs.org. Monte Carlo simulations have also been applied to study the adsorption of L-amino acids on iron surfaces, indicating that amino acids tend to orient horizontally to maximize bond formation, and that adsorption energy increases with the prolongation of the side chain and the number of heteroatoms present preprints.org.

Molecular Dynamics and Coarse-Grained Simulations

Molecular Dynamics (MD) and coarse-grained (CG) simulations are powerful computational techniques used to explore the dynamic behavior of biomolecules over various timescales, providing insights into conformational changes and interactions.

Histidine's unique ability to interconvert between neutral (His) and positively charged (His) states poses a significant challenge for accurately modeling the conformational ensembles of disordered proteins. These distinct protonation states critically influence both electrostatic and short-range interactions, including cation-π and π-π interactions, which are vital for protein structure and function weizmann.ac.ilnih.govacs.org.

To address this complexity, advanced coarse-grained (CG) models, such as the IDPH model, have been developed. These models explicitly incorporate both Histidine charge states, enabling a more accurate investigation of their contributions to the conformational ensembles of intrinsically disordered proteins (IDPs) weizmann.ac.ilnih.govacs.orgarxiv.org. Research using these models has demonstrated that interactions involving the neutral His state are particularly crucial for precise modeling at higher pH values. These interactions significantly impact the compaction of Histidine-rich IDPs, such as Histatin-5 and CPEB4, primarily through His-His and His-Arg interactions, which are often overlooked in models focusing solely on the charged His state weizmann.ac.ilnih.govacs.org.

Molecular Docking and Structure-Activity Relationship (SAR) Prediction

Molecular docking and Structure-Activity Relationship (SAR) prediction are computational methodologies that provide critical insights into how molecules interact and how these interactions relate to their biological or chemical activities. These techniques are valuable for understanding biomolecular recognition and for the design of functional materials.

While specific molecular docking or SAR prediction studies focusing solely on the Phe-His dipeptide are not extensively detailed in the provided literature, the underlying principles of these methods are broadly applicable to dipeptides and their interactions within larger systems. Molecular docking, for instance, is used to predict the preferred orientation of one molecule (e.g., a dipeptide) when bound to another (e.g., a protein or a material surface), based on their energetic compatibility. This is crucial for elucidating interfacial interaction mechanisms, such as those between biomolecules and metal surfaces, which is vital for designing functionalized biomedical materials mdpi.com.

Computational studies, including Monte Carlo simulations, are employed to screen and identify molecular structures with desired properties, such as inhibitory capabilities, by assessing their adsorption behavior and binding affinities preprints.org. The "Amino Acid Interaction (INTAA) web server" exemplifies a computational tool that calculates pairwise interaction energies (considering Lennard-Jones potential and point-charge electrostatics) between molecular fragments, including amino acid residues nih.gov. Such tools can be extended to analyze dipeptide interactions, providing a quantitative measure of their contribution to the stability of larger protein structures or their binding to specific targets. By understanding these fundamental interactions, researchers can infer potential SARs for dipeptides like this compound in various contexts, from enzyme inhibition to surface adhesion.

Prediction of Ligand-Enzyme Binding and Inhibition Mechanisms

Computational methods are instrumental in predicting how ligands, including peptides or molecules interacting with phenylalanine and histidine residues, bind to enzymes and the mechanisms by which they might inhibit enzyme activity. Molecular docking simulations are used to predict the optimal binding poses and affinities of ligands within enzyme active sites uni-greifswald.de. Molecular dynamics (MD) simulations further explore the stability of these complexes and the conformational changes that occur upon binding, providing insights into the dynamic interplay between the ligand and the enzyme nih.govni.ac.rsuow.edu.auaip.orgnih.govresearchgate.net.

Specific examples highlight the critical roles of phenylalanine and histidine residues in enzyme-ligand interactions:

Cation-π Interactions: Computational studies have quantified the energetic strengths of cation-π interactions involving histidine and phenylalanine in protein-ligand binding, underscoring their importance in determining protein structure and function rsc.orgacs.org. These interactions contribute significantly to the stability of protein-ligand complexes.

Enzyme Active Sites: In enzymes such as Histone Deacetylase-1 (HDAC-1), molecular docking studies have shown that histidine and phenylalanine residues (e.g., His141, Phe150, His178) are involved in strong hydrophobic interactions with inhibitors, contributing to their binding affinity tandfonline.com.

Substrate Specificity: For Phenylalanine ammonia-lyase (PAL), a key enzyme in plant metabolism, computational analyses combined with structural and mutagenesis studies revealed that the side chain of histidine-123 in the active site dictates the distance between the catalytic prosthetic group and bound L-phenylalanine, influencing the deamination reaction mechanism nih.gov. Similarly, molecular docking has been applied to understand substrate positioning in Histidine ammonia-lyase (HAL) researchgate.net.

Transporter Binding Sites: Molecular docking analyses of the L-type amino acid transporter 1 (LAT1) have predicted interactions of the substrate histidine with residues such as Phenylalanine 252 (F252), Cysteine 335 (C335), Cysteine 407 (C407), and Serine 342 (S342) within the substrate binding site. The large phenylalanine residue (F252) is noted to open upon interaction with substrates or chemical analogues, facilitating transport mdpi.com.

Enzyme Plasticity: Studies on phenylalanine hydroxylase, a nonheme iron monooxygenase, have investigated the plasticity of its metal ligand binding site, where the iron atom is coordinated by His285, His290, and Glu330. Mutations in these histidine residues were computationally and experimentally analyzed to understand their impact on enzyme activity and iron affinity, demonstrating how computational methods can provide insights into the functional roles of specific amino acid residues nih.gov.

These computational investigations provide detailed insights into the molecular forces and structural dynamics governing ligand-enzyme interactions, which are crucial for rational drug design and understanding enzymatic catalysis.

Application of Artificial Intelligence and Machine Learning in Peptide Design and Predictive Modeling

The advent of Artificial Intelligence (AI) and Machine Learning (ML), particularly deep learning, has revolutionized peptide science by offering efficient and accurate solutions for peptide design and predictive modeling, overcoming limitations of traditional computational methods like high computational cost and dependence on extensive structural information nih.govrsc.orgresearchgate.netbiorxiv.orgarxiv.org.

AI/ML models are increasingly used for:

Peptide Sequence Generation: Generative AI models, including large language models (LLMs) and variational autoencoders, are employed to design novel peptide sequences with desired structural and functional properties nih.govcecam.orgfrontiersin.orguw.edu. For instance, a computational approach integrates a Gated Recurrent Unit (GRU)-based Variational Autoencoder with structural modeling and molecular dynamics simulations to generate and refine target-specific peptide inhibitors nih.gov.

Prediction of Peptide-Protein Interactions (PepPIs): ML and deep learning models can predict peptide-protein interactions with enhanced accuracy and robustness compared to traditional docking and MD simulations, especially for large-scale analyses nih.govrsc.orgresearchgate.netbiorxiv.orgarxiv.org. These models leverage diverse features derived from peptide and protein sequences, including physicochemical properties, evolutionary information, and structural characteristics nih.govresearchgate.netbiorxiv.org.

Identification of Binding Residues: AI frameworks can identify specific amino acid residues along peptides that are involved in binding interactions with proteins researchgate.netbiorxiv.org. This residue-level insight is crucial for deciphering underlying mechanisms of PepPIs and for guiding peptide modifications.

Predictive Modeling of Peptide Properties: ML is applied to predict various properties of peptides, such as self-assembly propensity, antimicrobial activity, and other functional characteristics nih.govgoogle.comnih.govarxiv.orgnih.gov. For example, AI-expert, a machine learning workflow combining Monte Carlo tree search and random forest with molecular dynamics, has been successfully used to discover self-assembling peptides, including those rich in phenylalanine, which are known to form stable supramolecular assemblies via π-π interactions nih.gov.

Table 1: Key Performance Metrics of Machine Learning Models in Peptide Prediction

| Model Type / Method | Application Area | Key Performance Metric | Example Result | Source |

| Random Forest (RF) | Protein-peptide binding residue prediction | F-measure (F-M) | 0.612 | researchgate.net |

| Sensitivity (SEN) | 68% | researchgate.net | ||

| Specificity (SPE) | 70% | researchgate.net | ||

| Deep Learning Framework (CAMP) | Binary peptide-protein interaction prediction & binding residue identification | Average AUC | (Mean values plotted) | researchgate.net |

| Average MCC | (Mean values plotted) | researchgate.net | ||

| Machine Learning Models (Various) | Molecular property prediction (e.g., critical temperature) | R^2 | Up to 0.93 | arxiv.org |

Note: Specific numerical values for AUC and MCC for CAMP were indicated as "mean values plotted" in the source, implying graphical representation rather than explicit numerical listing in the text snippets.

Advanced Analytical Methodologies for Phenylalanyl Histidine Detection and Quantification

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric techniques are indispensable tools for the separation, identification, and quantification of peptides and amino acids, offering high sensitivity and selectivity.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Amino Acid Profiling

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful method widely employed for the profiling, identification, and quantification of amino acids and peptides. This technique combines the high-resolution separation capabilities of UPLC with the sensitive and selective detection of tandem mass spectrometry. UPLC-MS/MS allows for the rapid and reliable analysis of underivatized amino acids in complex biological matrices, such as body fluids, and is suitable for both diagnostic and research applications fishersci.comnovoprolabs.commetabolomicsworkbench.org.

For instance, a UPLC-QQQ-MS/MS method has been developed for the simultaneous quantification of 18 amino acids in various meat samples, demonstrating high resolution, throughput, and quantitative accuracy. The use of an Amide column in this method simplifies sample pretreatment sdsc.edu. In another application, UPLC-MS/MS with a triple quadrupole and TOF-MS detector was used for the analysis of non-derivatized amino acid profiles from fingerprints, showing satisfactory linearity (R² > 0.98 for triple quadrupole MS/MS) and the ability to retrieve amino acid profiles from diverse donors fishersci.com. The Kairos Amino Acid Kit, utilizing UPLC-MS/MS, enables the quantitative analysis of up to 42 biologically relevant amino acids in less than 10 minutes, providing high precision, linearity, sensitivity, and accuracy wikipedia.org.

UPLC-MS/MS is also effective for peptide mapping and the characterization and quantification of protein modifications. It provides high sequence coverage and can assign nearly all liquid chromatography peaks in a map. This technique is particularly useful for identifying and quantifying covalent modifications in protein digests, even at sub-stoichiometric levels (e.g., 1%) nih.gov. The integration of UPLC columns with mass spectrometry systems, such as the mD-UPLC-MS/MS system, enhances both intensity and chromatographic separation, proving advantageous for post-translational modification (PTM) characterization and the detection of small peptides mitoproteome.org.

Ion-Exchange Chromatography for Peptide and Amino Acid Separation

Ion-exchange chromatography (IEX) is a widely used technique for the separation of amino acids, peptides, and proteins, leveraging differences in their net charge. This method is favored for its simplicity, high capacity, and ease of control over the separation process. Peptides, being composed of various amino acids with acidic and basic groups, behave as zwitterions, and their net charge can be readily altered by changes in the surrounding pH.

In IEX, samples are initially loaded in a mobile phase with low ionic strength. Bound peptides are then eluted by increasing the ionic strength of the mobile phase, typically through a gradient of increasing salt concentration. Parameters such as pH and the inclusion of organic solvents (e.g., acetonitrile (B52724) or methanol) can also be adjusted to modify the retention of different compounds. For instance, in cation exchange, increasing the pH decreases the net positive charge of peptides, leading to weaker binding and shorter retention times.

IEX is particularly valuable for separating complex peptide mixtures, such as those resulting from protein digestion by enzymes. It can reveal peptide modifications like deamidation and acetylation that might not be observed by reversed-phase peptide mapping alone. In proteomics, two-dimensional chromatography often employs ion exchange for the initial separation, followed by reversed-phase LC-MS/MS for peptide identification. The technique has also been re-examined for separating peptides and amino acids using their copper (II) complexes, with improved separation achieved by varying the ionic strength of eluting buffers.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Peptidic Derivative Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for the analysis of peptides and their derivatives, enabling the identification and characterization of these biomolecules. ESI converts condensed-phase ions from chromatographic separations into multiply protonated molecules in the gas phase, a prerequisite for mass spectrometry analysis.

Derivatization strategies are often employed to enhance the ionization efficiency of peptides in ESI-MS, particularly for those that ionize poorly due to their inherent structural properties or matrix effects. For example, the introduction of a permanent positive charge, such as through quaternary ammonium (B1175870) or phosphonium (B103445) groups, can significantly increase ionization efficiency, allowing for ultra-sensitive detection, even at attomolar levels. Derivatization with N-hydroxysuccinimide esters of N-alkyl-nicotinic acid or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag Ultra reagent) has been shown to improve chromatographic and mass spectrometric detection properties for amino acids and amino-containing compounds metabolomicsworkbench.org.

While derivatization can enhance detection, it's important to consider its impact on fragmentation patterns. For instance, some derivatization agents can lead to unwanted side reactions during collision-induced dissociation (CID), complicating data interpretation. However, specific derivatization approaches can also provide robust mass signals and improve the qualitative analysis and structural determination of peptides by tandem mass spectrometry.

Application of Mass Spectrometry in Peptide Fragmentation Analysis and Model Validation

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a fundamental tool for peptide fragmentation analysis and subsequent identification and validation in proteomics. In a typical MS/MS experiment, selected peptide ions are fragmented, and the mass-to-charge (m/z) ratios of the resulting fragment ions are measured to generate an MS/MS spectrum. This process, often induced by collision-activated dissociation (CAD), leads to the breakage of covalent bonds, primarily amide bonds along the peptide backbone, producing characteristic N-terminal (a, b, c ions) and C-terminal (x, y, z ions) fragments.

The sequence of a peptide can be inferred from its fragmentation spectrum, although this often requires sophisticated algorithms that match experimental spectra to sequence databases. Advanced techniques like MS/MS/MS (MS³) can provide further fragmentation of selected fragment ions, yielding more informative and low-background spectra, even at sub-femtomol levels of peptide. MS³ spectra are particularly useful for resolving ambiguities in peptide identification and increasing confidence, especially when combined with accurate peptide masses from instruments like the linear ion trap–Fourier transform mass spectrometer.

Validation of peptide identifications is critical for ensuring the accuracy and reliability of mass spectrometry-based proteomics data. The "Peptide–Spectrum Match Validation with Internal Standards (P-VIS)" workflow is a systematic approach that compares the fragmentation spectrum and chromatographic retention time of a peptide in a biological sample with those of a synthetic version of the putative peptide sequence match. By using a panel of internal standard peptides, P-VIS calculates a prediction interval for valid matches, providing a measurable degree of confidence in peptide identifications. Other statistical methods, such as those employing expectation-maximization algorithms and decoy databases, are also used for validating peptide assignments to MS/MS spectra.

Electrochemical and Biosensor Development

Electrochemical and biosensor development represents a promising area for the detection of various analytes, including peptides, offering advantages such as cost-effectiveness, ease of use, and rapid detection. Peptides are particularly attractive as biorecognition elements in biosensors due to their stability and selective affinity for target analytes.

Design and Characterization of Peptide-Modified Electrodes for Analyte Detection (e.g., His-Phe-His-Ala-His-Phe-Ala-Phe for Mercury)

The design and characterization of peptide-modified electrodes are central to the development of highly sensitive and selective biosensors. These biosensors leverage the specific recognition capabilities of peptides to detect target molecules by translating binding events into measurable electrochemical signals. Peptides can be immobilized on electrode surfaces through various chemical coupling methods, forming a biorecognition layer.

A notable example of a peptide-modified electrode for analyte detection is the use of the octapeptide His-Phe-His-Ala-His-Phe-Ala-Phe (HFHAHFAF) for the sensitive voltammetric detection of mercury ions. In this application, a gold electrode was modified with 3-mercaptopropionic acid, followed by the covalent attachment of the His-Phe-His-Ala-His-Phe-Ala-Phe octapeptide to the self-assembled monolayer using carbodiimide (B86325) coupling.

This peptide-modified electrode demonstrated a sensitive voltammetric method for mercury ion detection, achieving a linear working range for mercury concentrations between 0.25 to 0.81 with a limit of detection (LOD) of 9.5 × 10⁻⁹ M, which is below the World Health Organization (WHO) guidelines for drinking water. The reproducibility of the analytical signal was reported to be 4.5%, indicating a reliable detection system. The method also showed insignificant interference from other common metal ions such as As³⁺, Cr³⁺, Cu²⁺, Ni²⁺, Pb²⁺, and Zn²⁺, highlighting its potential for selective mercury detection. Optimal electrochemical behavior for Hg(II) detection with this modified electrode was observed at pH 7, where higher currents were obtained, suggesting enhanced complex formation between Hg(II) and the peptide at neutral conditions.

Peptide-based biosensors are being developed for a wide range of analytes, including proteins, DNA/RNA, and viruses. The benefits of using peptides include their cost-effectiveness, stability, resistance to harsh environments, and amenability to molecular-level engineering. Strategies for enhancing biosensor sensitivity include the incorporation of nanomaterials like graphene oxide, silver nanoparticles (AgNPs), and carbon nanodots, which can improve conductivity and surface area.

Enzymatic Assays for Phenylalanine Detection and Quantification

Enzymatic assays offer a sensitive and specific approach for the detection and quantification of amino acids, including phenylalanine, which is a constituent of the Phe-His dipeptide. While direct enzymatic assays specifically targeting the this compound dipeptide are less commonly reported, the principles and methodologies for phenylalanine detection are highly relevant, especially in contexts where this compound might be hydrolyzed to its constituent amino acids.

Many enzymatic assays for phenylalanine rely on enzymes such as Phenylalanine Dehydrogenase (PheDH; EC 1.4.1.20) researchgate.netfrontiersin.org. These assays typically involve the reductive deamination of phenylalanine, which is coupled with the simultaneous formation of NADH. The generated NADH can then react with a fluorescent probe or an artificial electron acceptor system, producing a measurable signal that is proportional to the phenylalanine concentration researchgate.netfrontiersin.orgabcam.comsigmaaldrich.com.

Such assays are widely utilized in clinical diagnostics, particularly for the neonatal screening of phenylketonuria (PKU), a genetic disorder characterized by elevated phenylalanine levels in the blood researchgate.netfrontiersin.orgibl-international.com. The detection methods can be colorimetric or fluorometric, offering high sensitivity and accuracy researchgate.netabcam.comsigmaaldrich.com. For instance, a fluorometric assay using PheDH and a diaphorase-resazurin system demonstrated good linearity and a correlation coefficient up to 12.8 mg/dL of L-phenylalanine in dried blood spot extracts researchgate.net. Another enzymatic colorimetric method, also based on PheDH, achieved a detection limit of 0.33 µM and a limit of quantification of 1.01 µM for phenylalanine, with high selectivity and applicability to diluted serum samples frontiersin.org.

The performance characteristics of various enzymatic assays for phenylalanine are summarized in the interactive data table below. These methods highlight the precision and sensitivity achievable, which can be adapted or considered for contexts involving this compound hydrolysis.

Table 1: Performance Characteristics of Enzymatic Phenylalanine Assays

| Assay Type | Enzyme System | Detection Method | Linear Range / Limit of Detection | Correlation Coefficient (R²) | Reference |

| Fluorometric | PheDH / Diaphorase-Resazurin | Fluorescence (Ex/Em=535/587 nm) | 0.1 to 1.0 nmol (2-20 µM) / up to 12.8 mg/dL | Good linearity, R²=0.996 (for 0.5-12.8 mg/dL) | researchgate.netabcam.comsigmaaldrich.com |

| Colorimetric | PheDH / NAD+ / Ru(bipy)₃²⁺/³⁺ | Optical Absorption (452 nm) | LOD: 0.33 µM, LOQ: 1.01 µM | Not specified, high selectivity | frontiersin.org |

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques are invaluable for elucidating the structural and mechanistic aspects of chemical compounds, including dipeptides like this compound. These methods provide detailed information on molecular conformation, interactions with other biomolecules, and changes in their environment.

Fluorescence Spectroscopy in Protein-Peptide Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique frequently employed to investigate protein-peptide interactions, leveraging the intrinsic fluorescence of certain amino acid residues or the incorporation of fluorescent labels. Phenylalanine, a component of this compound, possesses intrinsic fluorescence due to its benzene (B151609) moiety, typically exhibiting weak emission around 290 nm when excited at 240 nm acs.org. This fluorescence can be significantly enhanced upon self-assembly or by structural modifications that break its symmetry acs.org. Histidine, while not intrinsically fluorescent, can influence the fluorescence of neighboring chromophores through its imidazole (B134444) ring, especially in pH-dependent interactions researchgate.netacs.org.

In the context of this compound, fluorescence spectroscopy has been instrumental in studying the interactions of peptides containing this sequence. For instance, fluorogenic peptide substrates that incorporate this compound sequences have been developed for enzyme activity assays. A notable example is a substrate used for human renin activity, DABCYL-gaba-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS, where the this compound sequence is part of the cleavage site. This design allows for a significant increase in sensitivity due to the quenching of the fluorophore by a dinitrophenyl group, with subsequent strong product fluorescence upon cleavage nih.govresearchgate.net. Such substrates demonstrate high quenching efficiency, often exceeding 90%, and improved sensitivity in enzyme assays researchgate.net.